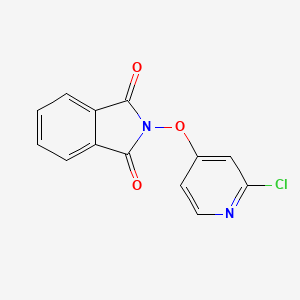
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of an isoindoline-1,3-dione moiety, which is a heterocyclic structure containing two carbonyl groups at positions 1 and 3. The compound also features a chloropyridinyl group attached via an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold. The chloropyridinyl group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the isoindoline-1,3-dione is replaced by the chloropyridinyl group .
Industrial Production Methods
Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. This method involves simple heating and relatively quick reactions, followed by purification using environmentally friendly techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The chloropyridinyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo redox reactions, altering the oxidation state of the nitrogen and carbon atoms.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Various substituted isoindoline-1,3-dione derivatives.
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Applications De Recherche Scientifique
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential antipsychotic agents and inhibitors of β-amyloid protein aggregation, which is relevant for Alzheimer’s disease treatment.
Biological Studies:
Industrial Applications: It is used in the synthesis of herbicides, colorants, dyes, and polymer additives.
Mécanisme D'action
The mechanism of action of 2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets:
Dopamine Receptors: The compound modulates the activity of dopamine receptors, particularly the D2 receptor, by binding to its allosteric site.
β-Amyloid Aggregation: The compound inhibits the aggregation of β-amyloid proteins, which is a key factor in the pathogenesis of Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: A well-known phthalimide derivative used as an immunomodulatory drug.
Lenalidomide: Another phthalimide derivative with anti-inflammatory and anti-cancer properties.
Pomalidomide: A derivative used in the treatment of multiple myeloma.
Uniqueness
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike thalidomide and its derivatives, this compound has a chloropyridinyl group that enhances its interaction with specific molecular targets, such as dopamine receptors and β-amyloid proteins .
Propriétés
Formule moléculaire |
C13H7ClN2O3 |
|---|---|
Poids moléculaire |
274.66 g/mol |
Nom IUPAC |
2-(2-chloropyridin-4-yl)oxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H7ClN2O3/c14-11-7-8(5-6-15-11)19-16-12(17)9-3-1-2-4-10(9)13(16)18/h1-7H |
Clé InChI |
GYUBFPZMSOUQET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC(=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


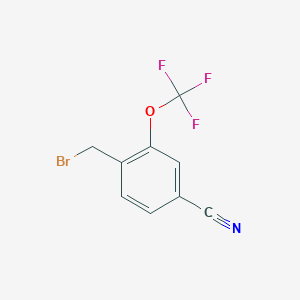
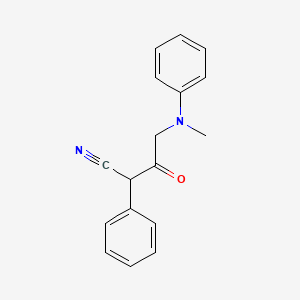
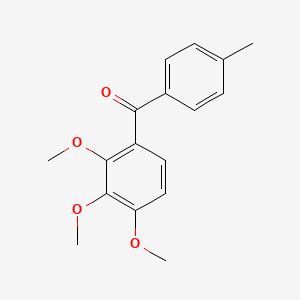

![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)

![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)

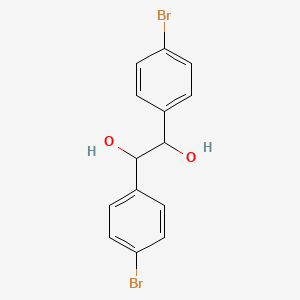

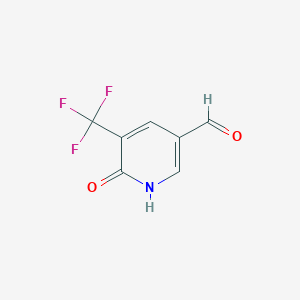

![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)
